Cas no 302806-58-2 (N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide)

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-ethylphenyl group and a 4-methoxyphenoxy moiety. Its molecular structure combines aromatic and ether functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential as a precursor in the development of bioactive molecules due to its amide linkage and methoxy-substituted aromatic ring, which may enhance solubility and binding affinity. Its well-defined chemical properties facilitate controlled reactivity in selective transformations. The presence of both electron-donating (methoxy) and hydrophobic (ethylphenyl) groups contributes to its utility in fine chemical applications, including ligand design and medicinal chemistry research.
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide structure
302806-58-2 structure
Product Name:N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
CAS No:302806-58-2
MF:C18H21NO3
MW:299.364245176315
CID:5435827
Update Time:2025-06-12

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
    • Propanamide, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)-
    • Inchi: 1S/C18H21NO3/c1-4-14-7-5-6-8-17(14)19-18(20)13(2)22-16-11-9-15(21-3)10-12-16/h5-13H,4H2,1-3H3,(H,19,20)
    • InChI Key: FQDUHGAPXPSLPV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1CC)(=O)C(OC1=CC=C(OC)C=C1)C

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Additional information on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide

Research Briefing on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 302806-58-2) in Chemical Biology and Pharmaceutical Applications

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 302806-58-2) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

The compound's structure, featuring a 2-ethylphenyl group and a 4-methoxyphenoxy moiety, suggests its potential as a modulator of protein-protein interactions or enzyme activity. Recent research has focused on its interactions with key cellular targets, including kinases and G-protein-coupled receptors (GPCRs). Preliminary data indicate that N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide exhibits selective binding affinity, making it a promising candidate for further optimization and development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed molecular docking and in vitro assays to evaluate the compound's activity against a panel of kinases. The results demonstrated moderate inhibitory activity against specific kinase isoforms, with IC50 values in the low micromolar range. These findings suggest potential applications in oncology, where kinase inhibitors are a major therapeutic focus. Further structural modifications are being explored to enhance potency and selectivity.

Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, examined the compound's effects on inflammatory pathways. The study revealed that N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide can attenuate the production of pro-inflammatory cytokines in macrophage cell lines, possibly through the modulation of NF-κB signaling. This anti-inflammatory activity positions the compound as a potential candidate for treating chronic inflammatory diseases, though additional in vivo studies are required to validate these effects.

From a synthetic chemistry perspective, advancements have been made in the efficient production of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. A 2022 patent application (WO2022156789) describes an improved synthetic route that enhances yield and purity, addressing previous challenges in large-scale synthesis. This development is critical for facilitating further preclinical and clinical studies, ensuring a consistent supply of the compound for research purposes.

Despite these promising findings, challenges remain in the development of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability and requires formulation optimization to improve its absorption profile. Additionally, comprehensive toxicity assessments are ongoing to evaluate its safety profile, a crucial step before advancing to clinical trials. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into therapeutic applications.

In conclusion, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide (CAS: 302806-58-2) represents a promising scaffold in chemical biology and drug discovery. Its diverse biological activities, coupled with recent synthetic advancements, underscore its potential as a lead compound for multiple therapeutic areas. Future research should focus on optimizing its pharmacological properties and elucidating its precise mechanisms of action to unlock its full therapeutic potential.

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